2-Chloro-4,6-dimethylbenzene-1-sulfonamide
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Overview
Description
2-Chloro-4,6-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H10ClNO2S. It is a derivative of benzene, featuring a sulfonamide group, which is known for its applications in various chemical and pharmaceutical fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 2-Chloro-4,6-dimethylbenzene. This process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and careful handling of reagents to ensure the desired product is obtained .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Scientific Research Applications
2-Chloro-4,6-dimethylbenzene-1-sulfonamide is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,4-dimethylbenzene: Similar structure but lacks the sulfonamide group.
4-Chloro-2,6-dimethylbenzenesulfonamide: Similar structure with different substitution pattern.
Uniqueness
2-Chloro-4,6-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both chlorine and sulfonamide groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H10ClNO2S |
---|---|
Molecular Weight |
219.69 g/mol |
IUPAC Name |
2-chloro-4,6-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H10ClNO2S/c1-5-3-6(2)8(7(9)4-5)13(10,11)12/h3-4H,1-2H3,(H2,10,11,12) |
InChI Key |
FJPFELHQSKJCQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)S(=O)(=O)N)C |
Origin of Product |
United States |
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